(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
CAS No.: 849067-97-6
Cat. No.: VC2476385
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol - 849067-97-6](/images/structure/VC2476385.png)
Specification
CAS No. | 849067-97-6 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol |
Standard InChI | InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10) |
Standard InChI Key | HECHZAPQJASYJL-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=C(C=C21)CO |
Canonical SMILES | C1=CNC2=NC=C(C=C21)CO |
Introduction
Chemical Identity and Structural Characteristics
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol belongs to the class of 7-azaindole derivatives, containing a fused pyrrole and pyridine ring system with a hydroxymethyl group at the 5-position. The compound is characterized by the following identifiers and properties:
Basic Identification Parameters
Parameter | Value |
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CAS Number | 849067-97-6 |
Molecular Formula | C₈H₈N₂O |
Molecular Weight | 148.16 g/mol |
Melting Point | 126-127°C |
IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol |
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature:
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5-HYDROXYMETHYL-7-AZAINDOLE
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1H-Pyrrolo[2,3-b]pyridine-5-methanol
Structural Features
The structure comprises a bicyclic system with a hydroxymethyl functional group that serves as a potential hydrogen bond donor and acceptor. This feature is particularly significant for its interaction with biological targets. The compound's structure allows for various modifications, especially at the hydroxymethyl position, which can be utilized for developing derivatives with enhanced biological activities .
Physical and Chemical Properties
Understanding the physical and chemical properties of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is essential for its applications in research and potential drug development.
Physical Properties
The compound appears as a solid at room temperature with a defined melting point range of 126-127°C . It is typically stored at 2-8°C away from moisture in sealed containers to maintain stability .
Solubility and Solution Preparation
The compound demonstrates solubility characteristics typical of heterocyclic compounds with hydroxyl functionalities. For research applications, stock solutions can be prepared according to the following guidelines:
Concentration | Amount of Compound |
---|---|
1 mM solution | 0.14816 mg/mL |
5 mM solution | 0.74080 mg/mL |
10 mM solution | 1.48160 mg/mL |
For optimal solubility, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .
Chemical Reactivity
The hydroxymethyl group at the 5-position makes the compound suitable for various chemical modifications, including oxidation reactions and functional group transformations. This reactivity is valuable for the synthesis of derivatives with tailored properties for specific research applications .
Synthesis Methods and Routes
Several synthetic approaches have been reported for preparing (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol and related derivatives. These methods are crucial for researchers seeking to produce this compound or its analogs for further study.
General Synthetic Approaches
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol typically involves either:
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Direct functionalization of the pyrrolopyridine core
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Construction of the heterocyclic system followed by introduction of the hydroxymethyl group
Specific Synthetic Routes
Research has demonstrated several viable pathways for synthesizing this compound and structurally related derivatives:
Cyclization-Based Synthesis
A cyclocondensation approach has been reported using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as starting materials. This method involves refluxing with appropriate reagents in acetic acid with catalytic hydrochloric acid to form the pyrrolopyridine core structure .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize pyrrolopyridine derivatives. For example, chemoselective Suzuki-Miyaura cross-coupling at C-2 on 2-iodo-4-chloropyrrolopyridine intermediates has proven effective .
The synthesis of related derivatives often involves:
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Selective functionalization of key positions on the pyrrolopyridine scaffold
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Protection-deprotection strategies, particularly using SEM (trimethylsilylethoxymethyl) groups
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Subsequent transformations to introduce the hydroxymethyl functionality
Biological Activity and Pharmacological Properties
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol and its derivatives have demonstrated significant biological activities, particularly in anticancer research.
Anticancer Properties
Research has shown that pyrrolopyridine derivatives structurally related to (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol exhibit potent anticancer properties. These compounds can inhibit various tumor cell lines through specific molecular mechanisms .
Fibroblast Growth Factor Receptor Inhibition
One of the most significant pharmacological properties of compounds based on this scaffold is their ability to inhibit fibroblast growth factor receptors (FGFRs). A study reported the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. The 5-position of the pyrrolopyridine ring was identified as crucial for forming hydrogen bonds with specific amino acid residues (such as G485) in the receptor binding pocket .
Antiproliferative Activity Against Cancer Cell Lines
Derivatives containing the pyrrolopyridine core have demonstrated antiproliferative activity against several cancer cell lines, including:
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4T1 (mouse breast cancer cells)
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MDA-MB-231 (human breast cancer cells)
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MCF-7 (human breast cancer cells)
In vitro evaluations revealed that certain derivatives significantly decreased cell viability at concentrations as low as 6.25 µM .
Structure-Activity Relationships
Structure-activity relationship studies have indicated that the 5-position of the pyrrolopyridine ring is critical for biological activity. Specifically:
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The hydroxymethyl group at the 5-position can serve as a hydrogen bond acceptor
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This functional group with appropriate size can form hydrogen bonds with amino acid residues in target proteins
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The pyrrolopyridine core serves as a hinge binder in kinase inhibitor designs
Research Applications and Future Directions
The unique structure and biological activities of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol make it valuable for various research applications.
Medicinal Chemistry Applications
This compound serves as an important building block in medicinal chemistry, particularly for developing:
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Kinase inhibitors for cancer therapy
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Targeted anticancer agents
Chemical Biology Tools
The compound's structure allows for various modifications, making it useful as a scaffold for developing chemical probes to study biological processes and protein-ligand interactions .
Future Research Directions
Several promising research directions for (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol include:
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Development of more selective FGFR inhibitors based on the pyrrolopyridine scaffold
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Exploration of additional biological targets that might be modulated by this compound
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Investigation of novel synthetic routes to access more complex derivatives
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Structure-based optimization to enhance potency and selectivity for specific therapeutic applications
Parameter | Classification |
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Hazard Codes | Xi (Irritant) |
WGK Germany | 3 |
HazardClass | IRRITANT |
These classifications indicate that the compound may cause irritation upon contact with skin, eyes, or respiratory system .
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